3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide
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Overview
Description
3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its nitro and trichloro functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the amide bond between the nitrobenzene and the trichloroethylamine.
Chlorination: Introduction of the trichloro group to the ethylamine moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Scientific Research Applications
3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific biochemical pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with molecular targets through its nitro and trichloro functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar compounds to 3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide include:
- 4-nitro-N-{2,2,2-trichloro-1-[(2-pyridinylmethyl)amino]ethyl}benzamide
- 3-nitro-N-{2,2,2-trichloro-1-[(3-hydroxyanilino)carbothioyl]amino}ethyl}benzamide
- 2-nitro-N-{2,2,2-trichloro-1-[(1-naphthylamino)carbothioyl]amino}ethyl}benzamide
These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C15H11Cl3N4O5 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-10-4-6-11(7-5-10)21(24)25)20-13(23)9-2-1-3-12(8-9)22(26)27/h1-8,14,19H,(H,20,23) |
InChI Key |
ZYESANJYRLXNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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